

Application Notes and Protocols for Basic Red 76 in Textile Dyeing Research

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Basic red 76*

Cat. No.: *B109182*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of **Basic Red 76** (C.I. 12245) in textile dyeing research. This document includes detailed experimental protocols for dyeing various textile fibers, a summary of expected performance characteristics, and a discussion of the underlying dye-fiber interaction mechanisms.

Introduction

Basic Red 76 is a cationic monoazo dye known for its vibrant red hue.^[1] Its chemical structure features a quaternary ammonium group, which imparts a positive charge in aqueous solutions, making it highly effective for dyeing substrates with anionic characteristics. In textile research, **Basic Red 76** is a valuable tool for studying the dyeing behavior of natural and synthetic fibers, evaluating the efficacy of dyeing auxiliaries, and developing novel textile coloration processes.

Chemical Structure of **Basic Red 76**:

- Molecular Formula: $C_{20}H_{22}ClN_3O_2$ ^[1]
- CAS Number: 68391-30-0^[1]

Data Presentation

Table 1: Physicochemical Properties of Basic Red 76

Property	Value	Reference(s)
CI Name	Basic Red 76	[1]
CI Number	12245	[1]
CAS Number	68391-30-0	[1]
Molecular Formula	C ₂₀ H ₂₂ ClN ₃ O ₂	[1]
Molecular Weight	371.86 g/mol	[1]
Appearance	Red powder	[2]
Water Solubility	Soluble	[3]
UV-Vis Maxima	235 nm, 332 nm	[2]

Table 2: Recommended Dyeing Parameters for Various Textile Fibers with Basic Red 76

Parameter	Cotton (with Mordant)	Wool	Nylon	Cationic Dyeable Polyester (CDP)
Dye Concentration (%) owf)	1.0 - 3.0	1.0 - 3.0	1.0 - 3.0	1.0 - 3.0
pH	4.0 - 5.0	4.5 - 5.5	6.0 - 7.0	4.0 - 5.0
Temperature	70°C	90 - 100°C	90 - 100°C	110 - 120°C
Time (minutes)	60 - 90	45 - 60	45 - 60	30 - 60
Auxiliaries	Acetic Acid, Tannic Acid, Tartar Emetic	Acetic Acid, Glauber's Salt (optional)	Acetic Acid (optional)	Acetic Acid, Dispersing Agent
Liquor Ratio	1:30 - 1:40	1:30 - 1:40	1:30 - 1:40	1:20 - 1:30

% owf: on the weight of fabric

Table 3: Expected Color Fastness Properties of Textiles Dyed with Basic Dyes

Fiber	Washing Fastness (Staining)	Washing Fastness (Color Change)	Light Fastness	Rubbing Fastness (Dry)	Rubbing Fastness (Wet)
Cotton (Mordanted)	3-4	3	3-4	4	3-4
Wool	3-4	3-4	4-5	4-5	4
Nylon	3-4	3-4	4	4-5	4
Cationic Dyeable Polyester	4-5	4	4-5	4-5	4-5

Fastness ratings are on a scale of 1 to 5, with 5 being the highest fastness. Light fastness is on a scale of 1 to 8.

Experimental Protocols

General Pre-treatment of Textile Substrates

For optimal and uniform dyeing, it is crucial to scour the textile materials to remove any impurities such as oils, waxes, and sizing agents.

- Preparation of Scouring Bath: Prepare a bath with 0.5-1.0 g/L of a non-ionic wetting agent and 0.5-1.0 g/L of sodium carbonate. The liquor ratio should be between 20:1 and 40:1.
- Scouring:
 - For cotton, wool, and nylon, scour at 50-60°C for 30 minutes.
 - For polyester, scour at 70-80°C for 30 minutes.
- Rinsing: Thoroughly rinse the scoured material with warm water followed by cold water until all scouring agents are removed.

Dyeing Protocol for Cotton (with Mordant)

Cotton, being a cellulosic fiber, has a negative surface charge in water, which repels anionic dyes but has no direct affinity for cationic dyes. Therefore, a mordanting step is required to impart a positive charge to the cotton fibers.

- Mordanting:
 - Prepare a 4% tannic acid solution and bring it to a boil.
 - Immerse the scoured cotton fabric in the solution and allow it to cool to 60°C over 2 hours.
 - Remove the fabric and squeeze out the excess solution.
 - Immediately immerse the fabric in a 2% tartar emetic solution for 30 minutes at room temperature to fix the tannic acid.
 - Rinse the mordanted fabric and dry.
- Dye Bath Preparation:
 - Prepare a dye bath with a liquor ratio of 1:40.
 - Add 1 g/L of a wetting agent, 1 g/L of a sequestering agent, and 1 g/L of a leveling agent.
 - Adjust the pH to 4.0 - 5.0 with acetic acid.
 - Prepare a 1% stock solution of **Basic Red 76**.
 - Add the required amount of the dye stock solution to the dye bath for the desired shade percentage (e.g., 0.5%, 1.0%, 2.0%, 3.0% o/wf).
- Dyeing:
 - Introduce the mordanted cotton fabric into the dye bath.
 - Raise the temperature to 70°C and maintain for 90 minutes with constant agitation.
- After-treatment:

- Remove the dyed fabric from the bath.
- Rinse thoroughly with cold water.
- Wash with a non-ionic detergent (1-2 g/L) at 50-60°C for 15-20 minutes to remove unfixed dye.
- Rinse again with cold water until the water runs clear.
- Squeeze and air dry.

Dyeing Protocol for Wool and Nylon

Wool and nylon are protein and polyamide fibers, respectively, containing amino groups that can be protonated in an acidic dyebath, creating cationic sites for the binding of anionic acid dyes. However, they can also be dyed with cationic dyes, though the interaction mechanism is different.

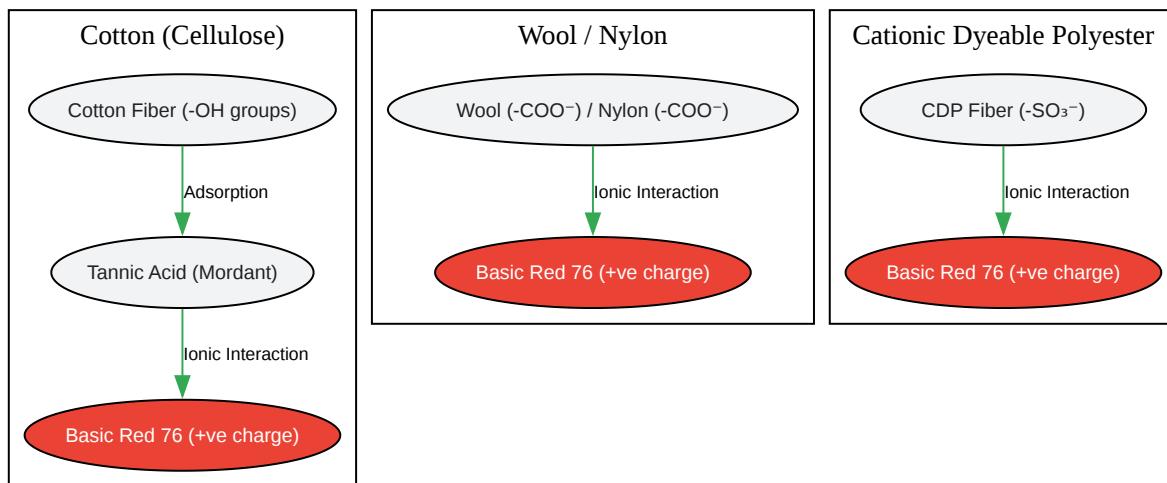
- Dye Bath Preparation:
 - Prepare a dye bath with a liquor ratio of 1:30.
 - Adjust the pH to 4.5 - 5.5 for wool and 6.0 - 7.0 for nylon using acetic acid.
 - For wool, 5-10% owf of Glauber's salt (sodium sulfate) can be added as a leveling agent.
 - Add the required amount of **Basic Red 76** stock solution.
- Dyeing:
 - Introduce the pre-wetted fabric into the dye bath at approximately 40°C.
 - Gradually raise the temperature to 90-100°C over 30-45 minutes.
 - Maintain this temperature for 45-60 minutes with gentle agitation.
- After-treatment:
 - Allow the dye bath to cool slowly to 60-70°C.

- Rinse the dyed fabric with warm water, followed by a soaping treatment (1-2 g/L neutral soap at 50-60°C for 15 minutes).
- Rinse thoroughly with cold water and dry.

Dyeing Protocol for Cationic Dyeable Polyester (CDP)

Standard polyester (polyethylene terephthalate, PET) is hydrophobic and lacks ionic sites, making it unsuitable for dyeing with cationic dyes under normal conditions. However, cationic dyeable polyester (CDP) is a modified polyester that incorporates anionic groups (e.g., from 5-sulfoisophthalic acid) into the polymer chain.^[4] These anionic sites allow for the ionic bonding of cationic dyes.

- Dye Bath Preparation:
 - Prepare a dye bath with a liquor ratio of 1:20.
 - Add a dispersing agent.
 - Adjust the pH to 4.0 - 5.0 with acetic acid.
 - Add the required amount of **Basic Red 76** stock solution.
- Dyeing:
 - Introduce the CDP fabric into the dye bath at 60°C.
 - Raise the temperature to 110-120°C (this requires a high-temperature, high-pressure dyeing apparatus).
 - Maintain this temperature for 30-60 minutes.
- After-treatment:
 - Cool the dye bath and rinse the fabric.
 - Perform a reduction clearing to remove surface dye, if necessary.
 - Wash with a non-ionic detergent and rinse thoroughly.


- Dry the fabric.

Mandatory Visualizations

[Click to download full resolution via product page](#)

Caption: General workflow for textile dyeing with **Basic Red 76**.

[Click to download full resolution via product page](#)

Caption: Simplified dye-fiber interaction mechanisms for **Basic Red 76**.

Discussion of Dye-Fiber Interactions

The affinity of **Basic Red 76** for different textile fibers is governed by the chemical nature of the fiber and the dyeing conditions.

- Cotton: As a cellulosic fiber, cotton has a slightly negative surface charge in water due to the ionization of hydroxyl groups. However, this is insufficient for strong ionic bonding with cationic dyes. Therefore, a mordant like tannic acid is used. Tannic acid is adsorbed by the cotton and provides anionic sites, which then form strong ionic bonds with the cationic **Basic Red 76** molecules.
- Wool and Nylon: Wool (a protein fiber) and nylon (a polyamide) are amphoteric, containing both amino (-NH₂) and carboxyl (-COOH) groups. In an acidic dyebath (pH below the isoelectric point), the amino groups are protonated to -NH₃⁺, creating a net positive charge on the fiber, which would repel cationic dyes. However, at a pH around neutral or slightly acidic, the carboxyl groups are ionized to -COO⁻, providing anionic sites for ionic interaction with the cationic dye molecules.
- Cationic Dyeable Polyester (CDP): Standard polyester is non-ionic and hydrophobic, lacking sites for ionic bonding with cationic dyes. CDP is specifically engineered to include anionic groups, such as sulfonate groups (-SO₃⁻), in its polymer structure.[4] These negatively charged groups act as dye sites, allowing for the formation of strong ionic bonds with cationic dyes like **Basic Red 76**, resulting in good dye uptake and fastness properties.[5][6] The dyeing mechanism is primarily an ion-exchange process.[5]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. worlddyeveristy.com [worlddyeveristy.com]
- 2. cir-safety.org [cir-safety.org]
- 3. meghadyes.com [meghadyes.com]
- 4. textilelearner.net [textilelearner.net]

- 5. A Study on Dyeing Mechanism of Cationic Dyeable Polyester Fibres with Cationic Dyes - Textile Science and Engineering [koreascience.kr]
- 6. How Cationic Polyester Fabric Improves Dyeing and Color Retention?- Taizhou Zhenye Textile Co., Ltd. [oxfordfabric.net]
- To cite this document: BenchChem. [Application Notes and Protocols for Basic Red 76 in Textile Dyeing Research]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b109182#use-of-basic-red-76-in-textile-dyeing-research]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com